

Application Note: Quantitative Analysis of Methylcobalamin using UV-Vis Spectrophotometry

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Compound of Interest

Compound Name: Methylcobalamin

Cat. No.: B1253937

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Abstract

This application note details a validated UV-Vis spectrophotometric method for the quantitative analysis of **methylcobalamin**, an active form of vitamin B12. **Methylcobalamin** is a vital coenzyme involved in various metabolic pathways, and its accurate quantification is crucial for quality control in pharmaceutical formulations.[1][2] This document provides a straightforward and cost-effective protocol for the determination of **methylcobalamin** in bulk and pharmaceutical dosage forms, adhering to ICH guidelines for validation. The method utilizes the characteristic absorption of **methylcobalamin** in the visible range, offering a rapid and reliable analytical solution for researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (MeCbl), a cobalamin, is the methylated, active form of vitamin B12.[3] It acts as a crucial cofactor for methionine synthase, an enzyme involved in the conversion of homocysteine to methionine.[3] Deficiencies in vitamin B12 can lead to various neurological and hematological disorders. Consequently, accurate and reliable analytical methods for the quantification of **methylcobalamin** in pharmaceutical preparations are of paramount importance to ensure their safety and efficacy.

UV-Vis spectrophotometry is a widely adopted analytical technique for the determination of **methylcobalamin** due to its simplicity, speed, and cost-effectiveness.[1] The method is based

on the principle that **methylcobalamin** absorbs light in the UV-Visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration. This application note presents a detailed protocol for the analysis of **methylcobalamin** using UV-Vis spectrophotometry, including instrument parameters, preparation of standard and sample solutions, and method validation.

Principle of the Method

The quantitative determination of **methylcobalamin** is based on the measurement of its absorbance at the wavelength of maximum absorption (λ_{max}). **Methylcobalamin** exhibits a distinct absorption spectrum in the UV-Visible range, with a characteristic peak around 351-354 nm. By preparing a standard calibration curve of known **methylcobalamin** concentrations versus their corresponding absorbances, the concentration of an unknown sample can be accurately determined.

Experimental Protocols

Materials and Reagents

- **Methylcobalamin** reference standard
- Distilled water (or Methanol, as specified in the protocol)
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)
- Quartz cuvettes (1 cm path length)

Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **methylcobalamin** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in a small amount of distilled water (or methanol).

- Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.
- Protect the solution from light, as **methylcobalamin** is light-sensitive.

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute with distilled water (or methanol) to obtain working standard solutions in the concentration range of 2-10 µg/mL.
- Measure the absorbance of each working standard solution at the λ_{max} of 351 nm against a solvent blank.
- Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution (for Tablet Dosage Form)

- Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **methylcobalamin**.
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of distilled water (or methanol) and sonicate for 15 minutes to ensure complete dissolution of **methylcobalamin**.
- Make up the volume to 100 mL with the same solvent.
- Filter the solution through a suitable filter paper.
- Dilute an appropriate aliquot of the filtrate with the solvent to obtain a final concentration within the linearity range.

Sample Analysis

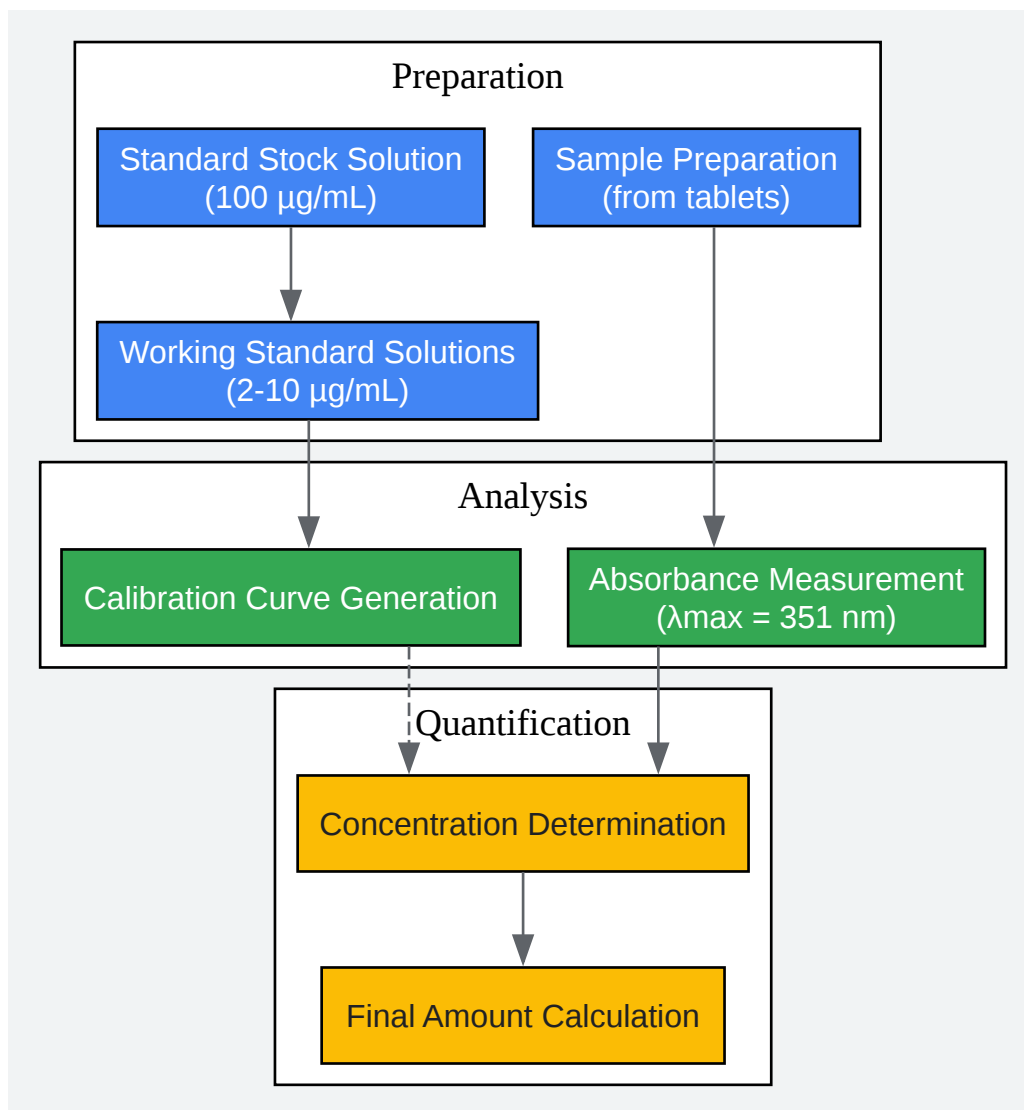
- Measure the absorbance of the final sample solution at 351 nm against the solvent blank.
- Determine the concentration of **methylcobalamin** in the sample solution from the calibration curve.
- Calculate the amount of **methylcobalamin** in the pharmaceutical dosage form.

Data Presentation

Table 1: Quantitative Data for **Methylcobalamin** Analysis

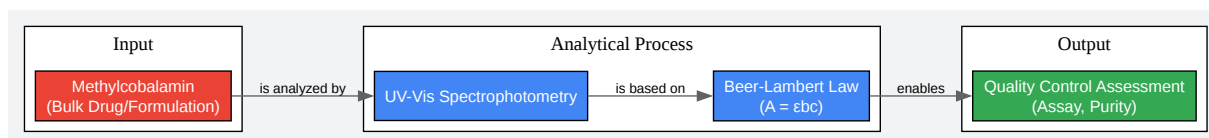
Parameter	Value	Reference
Wavelength of Maximum Absorption (λ_{max})		
In Distilled Water	351 nm	
In Methanol	354 nm	
In pH 7 Buffer	522 nm, 342 nm, 266 nm	
Linearity Range		
In Distilled Water	3-9 $\mu\text{g/mL}$	
In Methanol	15-35 $\mu\text{g/mL}$	
Molar Absorptivity (ϵ) at pH 7		
at 522 nm	9,357 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	
at 342 nm	14,416 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	
at 266 nm	19,897 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	
Correlation Coefficient (r^2)	> 0.999	
Recovery	98.8 - 101.2 %	

Visualizations



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Caption: Experimental workflow for the UV-Vis spectrophotometric analysis of **methylcobalamin**.



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Caption: Logical relationship of UV-Vis spectrophotometry in **methylcobalamin** quality control.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, accurate, and precise means for the quantitative analysis of **methylcobalamin** in pharmaceutical formulations. The method is validated according to ICH guidelines and is suitable for routine quality control analysis. The straightforward nature of the protocol, coupled with the accessibility of the instrumentation, makes it an attractive analytical technique for the pharmaceutical industry.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Methylcobalamin using UV-Vis Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253937#uv-vis-spectrophotometry-for-methylcobalamin-analysis]

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